A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-4-nitrobenzonitrile
A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 2-Fluoro-4-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis. The information is presented to be a valuable resource for researchers and professionals in drug development and medicinal chemistry.
Core Physical and Chemical Properties
2-Fluoro-4-nitrobenzonitrile is a solid, typically appearing as an off-white to light yellow or beige crystalline powder.[1][2] It is a crucial building block in the synthesis of various organic molecules due to its reactive functional groups.
Data Presentation: Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of 2-Fluoro-4-nitrobenzonitrile. It is important to note that some physical properties, such as boiling point and density, are not consistently reported across sources and may be predicted values.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃FN₂O₂ | [3][4][5][6] |
| Molecular Weight | 166.11 g/mol | [3][4][6][7] |
| Melting Point | 69.0 - 71.5 °C | [8] |
| Boiling Point | 0 °C (Predicted/Placeholder) | [2] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [2] |
| Appearance | Off-white to light yellow solid | [1][2][5] |
| Purity | ≥95% - 98% | [4][5] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory techniques for organic compounds.
Determination of Melting Point
The melting point of 2-Fluoro-4-nitrobenzonitrile can be accurately determined using a capillary melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[9]
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the 2-Fluoro-4-nitrobenzonitrile sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[9]
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[10]
-
Place the packed capillary tube into the heating block of the melting point apparatus.[10]
-
Heat the block rapidly to about 15-20°C below the expected melting point (approximately 50°C).[9]
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[11]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[9]
-
The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-2°C).[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of 2-Fluoro-4-nitrobenzonitrile.
Apparatus:
-
NMR spectrometer
-
5 mm NMR tubes
-
Pipettes
-
Volumetric flask
Materials:
-
2-Fluoro-4-nitrobenzonitrile sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)[1]
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Accurately weigh 5-10 mg of 2-Fluoro-4-nitrobenzonitrile and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the resulting Free Induction Decay (FID) to obtain the frequency domain spectrum.
-
Integrate the peaks and reference the spectrum to the TMS signal at 0.00 ppm.[12]
-
The expected ¹H NMR spectrum in DMSO-d₆ should show signals in the aromatic region, consistent with the structure of 2-Fluoro-4-nitrobenzonitrile.[13]
Mandatory Visualization
Synthesis and Purification Workflow for 2-Fluoro-4-nitrobenzonitrile
The following diagram illustrates a common synthetic route and subsequent purification process for 2-Fluoro-4-nitrobenzonitrile, starting from 2-fluoro-4-nitrophenylamine.[8]
Caption: A logical workflow for the synthesis and purification of 2-Fluoro-4-nitrobenzonitrile.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-FLUORO-4-NITROBENZONITRILE CAS#: 34667-88-4 [m.chemicalbook.com]
- 3. 2-Fluoro-4-nitrobenzonitrile | C7H3FN2O2 | CID 2759048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2-Fluoro-4-nitrobenzonitrile | CymitQuimica [cymitquimica.com]
- 6. usbio.net [usbio.net]
- 7. echemi.com [echemi.com]
- 8. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 9. almaaqal.edu.iq [almaaqal.edu.iq]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 12. NMR Spectroscopy [www2.chemistry.msu.edu]
- 13. 2-FLUORO-4-NITROBENZONITRILE | 34667-88-4 [chemicalbook.com]
